4-Methoxyphenethyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDOZOUJWEPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041518 | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-23-8 | |
| Record name | 2-(4-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 702-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408325 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MWL5NZE9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methoxyphenethyl alcohol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methoxyphenethyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as M-tyrosol or 2-(4-methoxyphenyl)ethanol, is a naturally occurring phenolic compound found in various plants and food items.[1][2][3] Possessing a range of biological activities, it has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and development. While some mechanistic data is derived from studies on its parent compound, tyrosol, the information provides a strong basis for understanding the pharmacological profile of this compound.
Introduction
This compound (4-MPA) is an aromatic alcohol and a derivative of phenethyl alcohol.[1][4] It is recognized as a significant component in the aroma of certain plants and is used as a flavoring and fragrance agent.[5][6] Beyond its sensory properties, research has illuminated its potential as a bioactive molecule with a multi-targeted mechanism of action. Its therapeutic effects are primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective capabilities. This document synthesizes the current understanding of how 4-MPA exerts its effects at the molecular level.
Core Mechanisms of Action
The pharmacological effects of this compound and its structural analog tyrosol are multifaceted, involving the modulation of key signaling pathways implicated in inflammation, oxidative stress, and neuronal survival.
Anti-inflammatory Activity
A primary mechanism of 4-MPA is the attenuation of inflammatory responses. This is achieved through the modulation of critical inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines: 4-MPA and related methoxyphenolic compounds have been shown to inhibit the expression and secretion of multiple pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), CCL2, CCL5, CXCL1, and CXCL10.[7] Studies on the closely related compound tyrosol demonstrate a reduction in tumor necrosis factor-alpha (TNF-α) and IL-1β.[8]
-
Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Tyrosol has been shown to attenuate the activation of NF-κB in cultured astrocytes, which is a key mechanism for its anti-inflammatory effects.[9] By inhibiting NF-κB, it prevents the transcription of numerous pro-inflammatory genes.
-
Interaction with Cyclooxygenase-2 (COX-2): Molecular docking studies have revealed that tyrosol exhibits a satisfactory binding affinity with the COX-2 enzyme, an important target for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] This interaction suggests a potential mechanism for reducing prostaglandin synthesis and thereby mitigating inflammation.
Antioxidant Activity
4-MPA contributes to cellular protection by combating oxidative stress through direct and indirect mechanisms.
-
Direct Radical Scavenging: As a phenolic compound, 4-MPA can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[13][14] This activity is crucial in preventing lipid peroxidation and protecting molecules like LDL cholesterol from oxidation.[13][15]
-
Enhancement of Endogenous Antioxidant Defenses: Beyond direct scavenging, 4-MPA and its parent compound tyrosol have been observed to increase the activity of endogenous antioxidant enzymes.[8][16] These include superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd), which form the primary cellular defense against oxidative stress.[8][16]
Neuroprotective Effects
4-MPA and its analogs exhibit significant neuroprotective properties, making them promising candidates for addressing neurodegenerative conditions.
-
Activation of the PI3K/Akt Signaling Pathway: Studies on the structurally similar 4-methoxybenzyl alcohol demonstrate that it protects brain microvascular endothelial cells by activating the PI3K/Akt signaling pathway.[17] Activation of Akt leads to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide (NO) production, promoting vasodilation and offering brain protection.[17]
-
Cardioprotection via Akt/FOXO3a/SIRT1 Pathway: In a rat model of myocardial infarction, tyrosol treatment led to an increased phosphorylation of Akt, eNOS, and FOXO3a, alongside the induction of SIRT1 expression, indicating a cardioprotective mechanism.[4]
-
Attenuation of Neuroinflammation: By inhibiting pro-inflammatory cytokines and NF-κB activation in astrocytes, tyrosol helps to reduce neuroinflammation, a key pathological feature of many neurodegenerative diseases.[9][18]
Inhibition of Macromolecular Synthesis
In addition to its effects on eukaryotic cells, this compound has been shown to inhibit protein, RNA, and DNA synthesis in the bacterium Escherichia coli.[1][2] This suggests a potential mechanism for antimicrobial activity.
Quantitative Data
The following tables summarize key quantitative data related to the bioactivity of this compound and its closely related analog, tyrosol.
Table 1: Molecular Docking Scores of Tyrosol with COX-2 (PDB ID: 5F1A)
| Ligand | Docking Score | GLIDE g-score | GLIDE e-model |
| Tyrosol | -5.528 | -5.528 | -6.940 |
| Aspirin | -7.499 | -7.499 | -0.863 |
| Naproxen | -7.352 | -7.352 | -32.263 |
| Celecoxib | -7.145 | -7.146 | -47.630 |
| Ibuprofen | -6.636 | -6.366 | -14.466 |
| (Data sourced from a molecular docking study comparing tyrosol to common NSAIDs).[11] |
Table 2: IC50 Values for Anti-inflammatory Activity of Methoxyphenols
| Compound | IC50 (µM) |
| Diapocynin | 20.3 |
| Resveratrol | 42.7 |
| 2-methoxyhydroquinone | 64.3 |
| Apocynin | 146.6 |
| 4-amino-2-methoxyphenol | 410 |
| (Data from a study on the inhibition of inflammatory mediators by various methoxyphenolic compounds).[7] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows associated with this compound.
Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: Neuroprotective action via activation of the PI3K/Akt/eNOS pathway.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Key Experimental Protocols
This section provides an overview of methodologies used to investigate the mechanisms of action of this compound.
Cell Culture and Treatment
-
Cell Line: Human airway epithelial cells (e.g., A549) or brain microvascular endothelial cells (e.g., bEnd.3) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[7]
Quantification of Inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific secreted proteins, such as IL-6 and TNF-α, in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific to the cytokine of interest overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader. The concentration is determined by comparison to the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation (activation) status.
-
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[17]
-
Molecular Docking Simulation
-
Principle: A computational method to predict the preferred orientation of one molecule (ligand, e.g., tyrosol) when bound to a second (receptor, e.g., COX-2) to form a stable complex.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F1A) from the Protein Data Bank.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the ligand (tyrosol) and optimize its geometry.
-
Define the binding site (active site) on the receptor.
-
Perform the docking using software like AutoDock or Schrödinger's GLIDE.
-
Analyze the results based on docking scores (binding affinity) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[10][12]
-
Conclusion
This compound exerts its biological effects through a sophisticated and multi-pronged mechanism of action. Its ability to concurrently mitigate inflammatory signaling, combat oxidative stress, and activate pro-survival pathways underscores its significant therapeutic potential. The primary mechanisms involve the inhibition of the NF-κB pathway, scavenging of reactive oxygen species, enhancement of endogenous antioxidant defenses, and activation of the PI3K/Akt pathway. The data presented in this guide, drawn from studies on 4-MPA and its close structural analogs, provides a robust framework for drug development professionals and researchers. Further in-depth studies are warranted to fully elucidate its molecular interactions and translate its promising preclinical profile into clinical applications.
References
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- 2. glpbio.com [glpbio.com]
- 3. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. d-nb.info [d-nb.info]
- 8. Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Exploration of interaction mechanism of tyrosol as a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxytyrosol - Tyrosol: Potent olive polyphenols, properties and human health [bioarmonia.gr]
- 16. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tyrosol and Hydroxytyrosol Two Main Components of Olive Oil, Prot...: Ingenta Connect [ingentaconnect.com]
4-Methoxyphenethyl alcohol IUPAC name 2-(4-methoxyphenyl)ethanol
This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)ethanol, a significant chemical compound with applications in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and safety.
Chemical and Physical Properties
2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the chemical formula C9H12O2.[1] It is recognized by its CAS Registry Number 702-23-8.[1] This compound is a derivative of benzeneethanol, featuring a methoxy group at the para position of the phenyl ring.[1] It is a low-melting solid, appearing as a clear, light brown substance.[2]
Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)ethanol
| Property | Value | Reference |
| IUPAC Name | 2-(4-methoxyphenyl)ethanol | [1] |
| Synonyms | This compound, p-Methoxyphenethyl alcohol | [1] |
| CAS Number | 702-23-8 | [1][3] |
| Molecular Formula | C9H12O2 | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 28-30 °C | [2][3] |
| Boiling Point | 334-336 °C | [2][3] |
| Flash Point | >112 °C (>233.6 °F) | [2] |
| Refractive Index | 1.5370 | [3] |
| Solubility | Soluble in DMSO and Methanol | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)ethanol. Key spectral data are summarized below.
Table 2: Spectroscopic Data for 2-(4-methoxyphenyl)ethanol
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 121, Second Highest Peak (m/z): 152 | [1] |
| Infrared (IR) Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database | [6] |
Synthesis and Manufacturing
2-(4-methoxyphenyl)ethanol can be synthesized through various chemical reactions. One common method involves the reduction of 4-methoxyphenylacetic acid or its esters. It is also a known by-product of the reaction between fatty acids and hydroxyl compounds.[7] The compound is listed as active on the EPA TSCA inventory, indicating its use in commercial manufacturing.[1]
Applications and Biological Relevance
2-(4-methoxyphenyl)ethanol serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of other compounds, such as 4-(2-iodoethyl)phenol, by refluxing with hydriodic acid.[4][5][8] Additionally, it has applications in the flavor and fragrance industry, valued for its fresh citrus juice aroma.[7][8]
While specific details on its direct biological activity and signaling pathways are not extensively documented in publicly available literature, its structural similarity to other biologically active phenylethanoids suggests potential areas for investigation. For instance, ethanol, a related small molecule, is known to modulate various intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC).[9][10][11]
Safety and Handling
Understanding the safety profile of 2-(4-methoxyphenyl)ethanol is essential for its handling in a laboratory or industrial setting.
Table 3: GHS Hazard Information for 2-(4-methoxyphenyl)ethanol
| Hazard Statement | Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[2][12] It should be handled in a well-ventilated area to avoid inhalation.[13] The compound is incompatible with strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[2] For storage, it should be kept in a cool, dry, and well-sealed container.[4]
Experimental Protocols
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 2-(4-methoxyphenyl)ethanol.
Potential Signaling Pathway Interactions
Given the structural relationship to ethanol, it is plausible that 2-(4-methoxyphenyl)ethanol could interact with signaling pathways affected by alcohols. Ethanol is known to impact pathways involving mTOR and TRPM2 channels.[14][15] The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for modulation by 2-(4-methoxyphenyl)ethanol.
Caption: A hypothetical signaling pathway potentially modulated by 2-(4-methoxyphenyl)ethanol.
References
- 1. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-(4-Methoxyphenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]
- 6. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 7. 2-(4-Methoxyphenyl)ethanol | 702-23-8 | FM25329 [biosynth.com]
- 8. This compound | 702-23-8 [chemicalbook.com]
- 9. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound|702-23-8|MSDS [dcchemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Alcohol, Resistance Exercise, and mTOR Pathway Signaling: An Evidence-Based Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxyphenethyl Alcohol (C9H12O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyphenethyl alcohol, with the chemical formula C9H12O2, is an aromatic alcohol that has garnered interest in various scientific fields. It is a naturally occurring compound, identified as a major component in the scent of certain plants like Amorphophallus albispathus.[1] This guide provides a comprehensive overview of its chemical and physical properties, common synthesis routes, and its established biological activities. A key focus is placed on its role as an inhibitor of macromolecular synthesis in prokaryotic systems and its utility as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. Detailed experimental methodologies and data are presented to facilitate further research and application of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with a low melting point.[2] Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H12O2 | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| CAS Number | 702-23-8 | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 334-336 °C | [2] |
| Density | 1.113 g/mL at 25 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in DMSO and Methanol | |
| InChI Key | AUWDOZOUJWEPBA-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc(CCO)cc1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. The most common laboratory methods involve the reduction of a corresponding ketone or the reduction of a carboxylic acid derivative.
Synthesis via Reduction of 4'-Methoxyacetophenone
A prevalent method for synthesizing this compound is the reduction of 4'-methoxyacetophenone. This can be accomplished using various reducing agents. A biocatalytic approach offers a stereoselective route to specific enantiomers.
Caption: Synthesis of this compound.
Experimental Protocol: Biocatalytic Reduction of 4'-Methoxyacetophenone
This protocol outlines a general procedure for the enantioselective reduction using a whole-cell biocatalyst, such as Saccharomyces uvarum or immobilized Trigonopsis variabilis.[2]
-
Culture Preparation: Cultivate the selected yeast strain in an appropriate growth medium until it reaches the mid-logarithmic phase of growth.
-
Cell Harvesting and Immobilization (if applicable): Harvest the cells by centrifugation. For immobilized systems, entrap the cells in a suitable matrix like calcium alginate.
-
Bioreduction Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.0-8.5).
-
Add 4'-methoxyacetophenone as the substrate. The concentration may need optimization but is typically in the millimolar range.
-
Introduce the whole cells or immobilized biocatalyst to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with agitation.
-
-
Reaction Monitoring and Product Extraction:
-
Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
-
Purification: Purify the extracted this compound using column chromatography on silica gel.
Synthesis via Reduction of 4-Methoxyphenylacetic Acid
Another common synthetic route is the reduction of 4-methoxyphenylacetic acid or its ester derivatives. This typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4).
Caption: Synthesis from 4-Methoxyphenylacetic Acid.
Experimental Protocol: Reduction of 4-Methoxyphenylacetic Acid with LiAlH4
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Dissolve 4-methoxyphenylacetic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup and Extraction: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity: Inhibition of Macromolecular Synthesis
This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in Escherichia coli.[1] While the precise mechanism for the 4-methoxy derivative is not fully elucidated, studies on the parent compound, phenethyl alcohol, suggest that it disrupts the cell membrane's permeability, which in turn leads to a cascade of inhibitory effects on cellular processes.[4][5] The inhibition of DNA synthesis is thought to be a primary and selective effect.
Caption: Inhibition of Macromolecular Synthesis in E. coli.
Experimental Protocol: Determination of Macromolecular Synthesis Inhibition
This protocol provides a general framework for assessing the inhibitory effects of this compound on DNA, RNA, and protein synthesis in E. coli using radiolabeled precursors.
-
Bacterial Culture: Grow E. coli in a minimal medium to the early logarithmic phase.
-
Treatment: Divide the culture into experimental and control groups. Add this compound (at various concentrations) to the experimental cultures.
-
Radiolabeling: To measure the synthesis of specific macromolecules, add the following radiolabeled precursors to aliquots of the cultures at different time points after treatment:
-
DNA Synthesis: [³H]Thymidine
-
RNA Synthesis: [³H]Uridine
-
Protein Synthesis: [³⁵S]Methionine or [³H]Leucine
-
-
Incorporation Assay:
-
After a short incubation period with the radiolabel, stop the incorporation by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated macromolecules on glass fiber filters.
-
Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabels.
-
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in the treated samples to the control samples to determine the percentage of inhibition of DNA, RNA, and protein synthesis.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its reactive hydroxyl group and the potential for electrophilic substitution on the aromatic ring.[6] Its structural motif is present in various biologically active molecules.
-
Pharmaceutical Intermediates: It can be used as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a starting material for the preparation of certain alkaloids and other heterocyclic compounds.
-
Fragrance and Flavor Industry: Due to its pleasant aroma, it finds applications in the fragrance and flavor industry.
-
Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group, derived from the related 4-methoxybenzyl alcohol, is a widely used protecting group for alcohols in multi-step organic synthesis.[6] While this compound itself is not the direct protecting group, its structural elements are relevant to this area of chemistry.
Caption: Synthetic utility of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential in both biological research and synthetic chemistry. Its ability to inhibit macromolecular synthesis in bacteria warrants further investigation for potential antimicrobial applications. Furthermore, its utility as a versatile chemical intermediate makes it a valuable tool for medicinal chemists and professionals in drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for future research and innovation involving this multifaceted molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-メトキシフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SELECTIVE AND REVERSIBLE INHIBITION OF THE SYNTHESIS OF BACTERIAL DEOXYRIBONUCLEIC ACID BY PHENETHYL ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Research Applications of 4-Methoxyphenethyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol or tyrosol methyl ether, is an aromatic alcohol with documented biological activities and applications in chemical synthesis. It is a naturally occurring compound found in various plants, including Amorphophallus, Actinidia arguta, Mimusops elengi, Osmanthus fragrans, and Premna serratifolia. This document provides an overview of its research applications, detailed protocols for relevant biological assays, and a summary of available data.
Application Notes
Antibacterial Research
This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in the bacterium Escherichia coli[1][2]. This suggests its potential as a lead compound for the development of novel antibacterial agents. The proposed mechanism of action for the related compound, phenethyl alcohol, involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components[3]. Researchers can investigate this compound for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. Further studies could elucidate its precise mechanism of action, including its effects on membrane potential and integrity, and its specific molecular targets within the macromolecular synthesis pathways.
Antioxidant Research
Phenolic compounds are well-known for their antioxidant properties. While direct quantitative data for this compound is limited in the reviewed literature, its structural similarity to tyrosol, a known antioxidant, suggests it may possess free radical scavenging capabilities[4][5]. Researchers can employ various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify its antioxidant capacity. Further investigations could explore its ability to protect cells from oxidative stress-induced damage and its potential role in mitigating diseases associated with oxidative stress.
Chemical Synthesis
This compound serves as a versatile precursor and internal standard in organic synthesis. It has been utilized in the following applications:
-
Internal Standard: It is employed as an internal standard in fluorous biphasic catalysis reactions[2].
-
Synthesis of 4-(2-iodoethyl)phenol: It can be converted to 4-(2-iodoethyl)phenol by refluxing with hydriodic acid[6].
-
Preparation of Tetrahydroquinolines: It is used in the synthesis of substituted tetrahydroquinoline derivatives[6].
Quantitative Data
A summary of the available quantitative data for this compound is presented below. It is important to note that specific IC50 and MIC values from peer-reviewed studies were not available in the conducted search.
| Biological Activity | Assay | Test Organism/System | Result | Reference |
| Antibacterial | Inhibition of Protein Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] |
| Inhibition of RNA Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] | |
| Inhibition of DNA Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] | |
| Minimum Inhibitory Concentration (MIC) | Not Available | Data Not Available | ||
| Antioxidant | DPPH Radical Scavenging Assay | In vitro | Data Not Available | |
| ABTS Radical Scavenging Assay | In vitro | Data Not Available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the MIC of this compound against a bacterial strain such as Escherichia coli.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.
Protocol 2: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the in vitro antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. b. Prepare a stock solution of this compound in methanol at a known concentration. c. Prepare serial dilutions of the this compound stock solution and the positive control (ascorbic acid or Trolox) in methanol.
-
Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement and Calculation: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 c. Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosol, the major extra virgin olive oil compound, restored intracellular antioxidant defences in spite of its weak antioxidative effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
Application Notes and Protocols for 4-Methoxyphenethyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, in organic synthesis. This versatile aromatic alcohol serves as a key intermediate in the synthesis of various organic molecules and as a reliable internal standard in analytical applications.
Application as a Synthetic Intermediate
This compound is a valuable building block for the introduction of the 4-methoxyphenethyl moiety into target molecules. A primary application is its conversion to 4-(2-iodoethyl)phenol, a precursor for more complex structures.
Synthesis of 4-(2-Iodoethyl)phenol
The methoxy group of this compound can be cleaved and the hydroxyl group substituted with iodine by refluxing with hydriodic acid.[1] This reaction provides a straightforward route to 4-(2-iodoethyl)phenol, a useful intermediate for introducing a hydroxy-functionalized ethylphenyl group in various synthetic schemes.
Reaction Scheme:
Caption: Synthesis of 4-(2-Iodoethyl)phenol.
Experimental Protocol: Synthesis of 4-(2-Iodoethyl)phenol
This protocol is based on the general procedure described in the literature.[1]
Materials:
-
This compound
-
47% Hydriodic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (or other suitable eluents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of 47% hydriodic acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution to remove excess acid and iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 4-(2-iodoethyl)phenol.
Quantitative Data:
| Reactant | Product | Reagents | Conditions | Yield | Reference |
| This compound | 4-(2-Iodoethyl)phenol | 47% Hydriodic acid | Reflux | N/A | [1] |
Note: The specific yield for this reaction was not provided in the available literature.
Potential Application in Tetrahydroquinoline Synthesis
While direct experimental evidence is limited, the structural features of this compound suggest its potential as a precursor to dienophiles used in the Povarov reaction for the synthesis of tetrahydroquinolines. The Povarov reaction is a powerful three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene (dienophile) to form a tetrahydroquinoline core.
Proposed Synthetic Logic:
This compound could be dehydrated to form 4-methoxystyrene. This electron-rich alkene could then participate as a dienophile in a Povarov reaction.
Caption: Proposed Povarov reaction workflow.
Note: This is a proposed application and a detailed experimental protocol has not been established in the reviewed literature.
Application as an Internal Standard in GC-MS Analysis
This compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of organic compounds. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes, correcting for variations in sample injection volume and instrument response.
Workflow for Using this compound as an Internal Standard:
Caption: GC-MS internal standard workflow.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
This protocol provides a general guideline for using this compound as an internal standard for the quantification of a target analyte in a reaction mixture.
Materials:
-
This compound (Internal Standard, IS)
-
Target analyte of known purity (for calibration curve)
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of a high-purity solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding varying, known concentrations of the target analyte to volumetric flasks.
-
To each flask, add a constant, known amount of the this compound internal standard stock solution.
-
Dilute each standard to the final volume with the solvent.
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample to be analyzed.
-
Add the same constant, known amount of the this compound internal standard stock solution as used for the calibration standards.
-
Dilute the sample to a final volume with the solvent.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the prepared sample into the GC-MS system.
-
Use a temperature program that allows for the baseline separation of the target analyte, the internal standard, and other components of the mixture.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis and Quantification:
-
For each calibration standard, determine the peak areas of the target analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
-
Plot a calibration curve of the peak area ratio against the concentration of the analyte.
-
For the sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Quantitative Data for GC-MS Internal Standard Method:
| Parameter | Description |
| Linearity | A linear relationship between the peak area ratio (Analyte/IS) and the analyte concentration should be established over the desired concentration range. The correlation coefficient (R²) should be > 0.99. |
| Precision | The relative standard deviation (RSD) of replicate measurements of the same sample should be low, typically < 5%. |
| Accuracy | The accuracy can be assessed by analyzing a sample with a known concentration of the analyte (a control sample) and comparing the measured concentration to the true value. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |
Note: Specific values for these parameters will depend on the analyte, the sample matrix, and the GC-MS instrumentation used.
References
Application Notes and Protocols: 4-Methoxyphenethyl Alcohol in Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol, is an aromatic alcohol that possesses a flavor and aroma reminiscent of fresh citrus juice, making it a valuable ingredient in the formulation of perfumes, foods, and cosmetics.[1] Its chemical structure and sensory properties make it a subject of interest in fragrance research for understanding olfactory perception and developing novel scent profiles. This document provides detailed application notes and protocols for the investigation of this compound in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in experimental settings.
| Property | Value | Reference |
| CAS Number | 702-23-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | White to light yellow solid or liquid | [3][4] |
| Odor Profile | Fresh citrus juice | [1] |
| Melting Point | 26-28 °C | [1][3] |
| Boiling Point | 334-336 °C | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Sensory Evaluation Protocols
The sensory evaluation of this compound is critical for characterizing its fragrance profile and its performance in various applications. The following are standard protocols for sensory analysis.
Protocol 1: Odor Profile Description by a Trained Panel
Objective: To qualitatively describe the odor characteristics of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips (blotters)
-
Controlled environment sensory booth
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent.
-
Blotter Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.
-
Evaluation: Present the coded blotters to a panel of at least 10 trained sensory assessors.
-
Data Collection: Panelists are to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) and provide descriptive terms for the perceived aroma.
-
Data Analysis: Compile the descriptors and analyze their frequency to create a detailed odor profile.
Protocol 2: Triangle Test for Discrimination
Objective: To determine if a perceptible difference exists between two formulations containing this compound.
Materials:
-
Two product formulations (A and B)
-
Controlled environment sensory booth
-
Panel of at least 15 selected assessors
Procedure:
-
Sample Presentation: Present three coded samples to each panelist, where two are identical and one is different (e.g., AAB, BBA, ABA, BAB).
-
Evaluation: Panelists are asked to identify the odd sample out.
-
Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test to conclude if a perceptible difference exists.
Instrumental Analysis Protocols
Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the key volatile compounds contributing to the aroma of this compound and to characterize their individual odor notes.
Materials:
-
Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O)
-
Helium carrier gas
-
Appropriate GC column (e.g., DB-5ms)
-
Solution of this compound in a suitable solvent
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation: Run a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp at 4°C/minute to 240°C and hold for 8 minutes.[5]
-
Detection: The effluent from the GC column is split between the MS detector and the olfactometry port.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
-
Mass Spectrometry: The MS detector simultaneously records the mass spectrum of the eluting compounds.
-
Data Analysis: Correlate the olfactory data with the MS data to identify the compounds responsible for specific aroma notes.
In Vitro Assays for Olfactory Receptor Activation
Understanding how this compound interacts with olfactory receptors (ORs) provides insights into the molecular basis of its perception. While specific ORs for this compound are not yet definitively identified in publicly available literature, the following protocol describes a general method for screening.
Protocol 4: Luciferase Reporter Assay for Olfactory Receptor Activation
Objective: To screen a library of human olfactory receptors to identify those that are activated by this compound.
Materials:
-
Hana3A cell line (or other suitable host cells)
-
Expression vectors for a library of human olfactory receptors
-
Accessory protein vectors (e.g., RTP1S)
-
Luciferase reporter vector (e.g., CRE-luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay substrate
Procedure:
-
Cell Culture and Transfection: Co-transfect Hana3A cells with plasmids encoding an olfactory receptor, an accessory protein to aid receptor trafficking to the cell membrane, and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).[6][7][8]
-
Odorant Stimulation: After an appropriate incubation period (e.g., 24 hours), stimulate the transfected cells with various concentrations of this compound.
-
Luciferase Assay: Following stimulation (typically 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.[8]
-
Data Analysis: An increase in luciferase activity compared to control (unstimulated cells) indicates that the odorant has activated the specific olfactory receptor, leading to an increase in intracellular cAMP levels.
Visualizations
Experimental Workflow for Fragrance Evaluation
Caption: Workflow for comprehensive evaluation of this compound.
Generalized Olfactory Signaling Pathway
Caption: Simplified G-protein coupled olfactory signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic component odors emerge from mixtures after selective adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyphenethyl alcohol, a naturally occurring aromatic alcohol, has demonstrated significant potential in two distinct therapeutic areas: as a neuroprotective agent against ischemic injury and as an antibacterial agent. In neuroprotection, it has been shown to mitigate cellular damage from oxygen-glucose deprivation/reperfusion (OGD/R) by activating the PI3K/AKT signaling pathway. As an antibacterial agent, it inhibits the synthesis of essential macromolecules—protein, RNA, and DNA—in Escherichia coli. This document provides detailed experimental protocols for investigating these biological activities and summarizes the available quantitative data to guide further research and development.
Neuroprotective Effects of this compound
This compound exhibits protective effects on brain microvascular endothelial cells during ischemic events. The activation of the PI3K/AKT signaling pathway is a key mechanism underlying this neuroprotection, leading to enhanced cell survival and maintenance of blood-brain barrier integrity.
Quantitative Data Summary
The following data is adapted from a study on the closely related compound, 4-methoxybenzyl alcohol, which is expected to have a similar mechanism of action due to structural similarities.
Table 1: Effect of 4-Methoxybenzyl Alcohol on Cell Viability and LDH Release in bEnd.3 Cells after OGD/R
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |
| Control | - | 100 ± 8.2 | 100 ± 7.5 |
| OGD/R | - | 58.2 ± 6.1 | 185 ± 12.3 |
| OGD/R + 4-MBA | 50 | 78.9 ± 9.3 | 142 ± 9.8 |
| OGD/R + 4-MBA | 100 | 84.1 ± 10.5 | 125 ± 8.1 |
| OGD/R + 4-MBA | 200 | 88.3 ± 11.2 | 110 ± 6.9 |
Table 2: Relative Protein Expression in the PI3K/AKT Pathway in bEnd.3 Cells Treated with 4-Methoxybenzyl Alcohol (200 µM) after OGD/R
| Treatment Group | p-AKT / Total AKT | p-eNOS / Total eNOS |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| OGD/R | 0.45 ± 0.08 | 0.52 ± 0.09 |
| OGD/R + 4-MBA | 0.89 ± 0.11 | 0.91 ± 0.13 |
Experimental Protocols
This protocol describes an in vitro model of ischemia-reperfusion injury in brain microvascular endothelial cells (bEnd.3).
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
DMEM, no glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound
Procedure:
-
Culture bEnd.3 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates for viability assays or larger culture dishes for protein analysis, and grow to 80-90% confluency.
-
To induce OGD, wash the cells twice with PBS and replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for 4-6 hours at 37°C.
-
For reoxygenation, remove the cells from the hypoxia chamber, replace the glucose-free medium with high-glucose DMEM containing 10% FBS, and return to the standard cell culture incubator for 24 hours.
-
For treatment groups, the reoxygenation medium should be supplemented with the desired concentrations of this compound.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the OGD/R and treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-eNOS, anti-eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualization of Pathways and Workflows
Caption: PI3K/AKT signaling pathway activated by this compound.
Caption: Workflow for the in vitro OGD/R model and subsequent analysis.
Antibacterial Effects of this compound
Experimental Protocol
This protocol outlines a method to determine the effect of this compound on the synthesis of protein, RNA, and DNA in E. coli using radiolabeled precursors.
Materials:
-
Escherichia coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
Minimal medium (e.g., M9)
-
This compound
-
Radiolabeled precursors:
-
For protein synthesis: ³H-Leucine or ³⁵S-Methionine
-
For RNA synthesis: ³H-Uridine
-
For DNA synthesis: ³H-Thymidine
-
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol, 95%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow an overnight culture of E. coli in LB broth.
-
Inoculate fresh minimal medium with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Divide the culture into aliquots for different treatment groups (control and various concentrations of this compound).
-
Add the respective radiolabeled precursor to each aliquot.
-
Immediately add this compound to the treatment group aliquots.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take samples from each culture.
-
To stop the incorporation of radiolabels, add an equal volume of cold 10% TCA to each sample and incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA followed by a wash with 95% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of inhibition of synthesis for each treatment group compared to the control.
Visualization of Experimental Workflow
Caption: Workflow for determining the inhibition of macromolecular synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising compound with potential applications in both neuroprotection and antibacterial therapy. The provided protocols offer a framework for the investigation of its biological activities. Further research is warranted to fully elucidate its mechanisms of action and to establish its therapeutic efficacy and safety profile.
References
use of 4-Methoxyphenethyl alcohol in fluorous biphasic catalysis
Topic: Use of 4-Methoxyphenethyl Alcohol in Fluorous Biphasic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorous biphasic catalysis (FBC) is a powerful technique in synthetic chemistry that facilitates the separation of catalysts from reaction products, addressing a key principle of green chemistry.[1] This is achieved by tagging a homogeneous catalyst with a "fluorous ponytail," a perfluoroalkyl chain, which renders the catalyst preferentially soluble in a fluorous solvent.[1][2] The fluorous phase, being immiscible with many common organic solvents, forms a separate layer, allowing for the straightforward recovery and reuse of the expensive catalyst.[3]
While direct catalytic applications of this compound in FBC are not extensively documented in publicly available literature, its use as an internal standard has been reported in the context of an asymmetric carbon-carbon bond formation reaction under fluorous biphasic conditions.[2] This highlights its utility in the precise quantification of reaction progress and yield in such systems.
This document provides an overview of the principles of FBC and detailed protocols for its application, with a focus on reactions where this compound could be employed as a substrate or an internal standard.
Principle of Fluorous Biphasic Catalysis
The core principle of FBC lies in the phase preference of a fluorous-tagged catalyst. At ambient temperature, the catalyst resides in the fluorous phase, while the reactants are in the organic phase. Upon heating, the miscibility of the two phases can increase, creating a homogeneous reaction environment. After the reaction is complete, cooling the mixture leads to phase separation, with the fluorous-tagged catalyst returning to the fluorous phase, ready for separation and reuse.
Application of this compound as an Internal Standard
In a study on asymmetric diethylzinc addition to arylaldehydes catalyzed by a perfluoroalkyl-functionalized BINOL ligand, this compound was utilized as an internal standard. This allows for accurate determination of product yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, by comparing the peak area of the product to the known concentration of the unreactive internal standard.
Logical Workflow for a Catalytic Reaction with an Internal Standard
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxyphenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis methods involve the reduction of 4-methoxyphenylacetic acid or its derivatives. The two primary reducing agents used for this transformation are Lithium Aluminum Hydride (LAH) and Borane (BH3) complexes.[1][2][3][4]
Q2: Which reducing agent is better, Lithium Aluminum Hydride (LAH) or Borane (BH3)?
A2: Both LAH and Borane are effective for reducing carboxylic acids to alcohols.[1][3] LAH is a very powerful and non-selective reducing agent.[3] Borane is considered a milder and more selective reagent, often preferred when other functional groups sensitive to LAH are present in the molecule.[3][4] However, LAH reactions are often faster.[5]
Q3: What are the main safety concerns when working with LAH and Borane?
A3: Both reagents require careful handling. Lithium Aluminum Hydride reacts violently with water and protic solvents, and is pyrophoric.[2][6] All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5][7] Borane and its complexes are also flammable and toxic.[8] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All procedures should be performed in a well-ventilated fume hood.
Q4: Can I use Sodium Borohydride (NaBH4) to reduce 4-methoxyphenylacetic acid?
A4: No, Sodium Borohydride is not a strong enough reducing agent to reduce carboxylic acids.[1][9] It is typically used for the reduction of aldehydes and ketones.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Lithium Aluminum Hydride (LAH) and Borane complexes can degrade upon exposure to moisture. Use a fresh bottle of the reagent or test the activity of the current batch on a small-scale reaction with a known substrate. |
| Insufficient Reagent | Carboxylic acid reduction with LAH requires an excess of the reagent due to the initial acid-base reaction.[1] Ensure you are using the correct stoichiometry as outlined in the protocol. For Borane reductions, ensure the appropriate molar equivalents are used. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (if the protocol allows). |
| Improper Work-up | The work-up procedure is critical for isolating the product, especially after LAH reduction. Follow the quenching and extraction steps carefully to avoid loss of product into the aqueous layer or as an emulsion. The Fieser work-up is a common and effective method for LAH reactions. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction | While not an issue for the synthesis of this compound from 4-methoxyphenylacetic acid, if the starting material contains other reducible functional groups (e.g., esters, amides), LAH will likely reduce them as well.[7] Consider using a more selective reducing agent like Borane if chemoselectivity is required. |
| Impure Starting Material | Ensure the purity of the 4-methoxyphenylacetic acid before starting the reaction. Impurities can lead to the formation of undesired side products. Recrystallization or column chromatography of the starting material may be necessary. |
| Reaction with Solvent | Use anhydrous solvents, as water will react with the reducing agents. Tetrahydrofuran (THF) and diethyl ether are common solvents for these reductions.[2][7] |
Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Persistent Emulsion during Extraction | This is a common issue during the work-up of LAH reactions. Adding a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) can help to break up emulsions.[10] |
| Co-eluting Impurities in Chromatography | If impurities are difficult to separate by column chromatography, consider derivatizing the alcohol to a more easily purifiable compound, followed by deprotection. Alternatively, adjust the solvent system for chromatography to improve separation. |
Experimental Protocols
Protocol 1: Reduction of 4-Methoxyphenylacetic Acid using Lithium Aluminum Hydride (LAH)
Materials:
-
4-Methoxyphenylacetic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LAH (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-methoxyphenylacetic acid to the LAH suspension via a dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water (corresponding to 1 g of LAH used), followed by 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 4-Methoxyphenylacetic Acid using Borane-Tetrahydrofuran Complex (BH3-THF)
Materials:
-
4-Methoxyphenylacetic acid
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Borane-THF solution (2-3 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Parameter | Lithium Aluminum Hydride (LAH) | Borane (BH3) |
| Reagent Equivalents | 1.5 - 2.0 | 2.0 - 3.0 |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Selectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) |
| Work-up | Aqueous quench (Fieser method) | Acidic quench |
| Safety Concerns | Highly reactive with water, pyrophoric | Flammable, toxic |
Visualizations
Caption: Experimental workflow for the LAH reduction of 4-methoxyphenylacetic acid.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. adichemistry.com [adichemistry.com]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Degradation Pathways of 4-Methoxyphenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methoxyphenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of structurally similar compounds, the initial degradation of this compound by microorganisms is likely to proceed via one or both of the following pathways:
-
Oxidation of the alcohol group: The primary alcohol functional group can be oxidized to an aldehyde (4-methoxyphenylacetaldehyde) and then further to a carboxylic acid (4-methoxyphenylacetic acid).
-
O-demethylation: The methoxy group on the aromatic ring can be cleaved to form a hydroxyl group, yielding 4-hydroxyphenethyl alcohol.
Q2: What are the expected major intermediates and final products in the degradation pathway?
Following the initial steps, the degradation is expected to proceed through a series of intermediates. A plausible aerobic degradation pathway involves the formation of 4-methoxyphenylacetic acid, which can then undergo further transformation, potentially including hydroxylation of the aromatic ring and subsequent ring cleavage. The ultimate end products of complete mineralization would be carbon dioxide and water.
Q3: Are there any known microorganisms or enzymes capable of degrading this compound?
While specific studies on this compound are limited, microorganisms known to degrade other aromatic compounds, such as Pseudomonas and Rhodococcus species, are potential candidates.[1] Enzymes such as alcohol dehydrogenases, aldehyde dehydrogenases, and monooxygenases are likely involved in the initial degradation steps. For instance, vanillyl-alcohol oxidase has been shown to be involved in the oxidative demethylation of structurally similar compounds.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques. HPLC is well-suited for separating and quantifying the parent compound and its non-volatile metabolites from aqueous culture media.[2] GC-MS is excellent for identifying and quantifying volatile intermediates, especially after derivatization to increase their volatility.[3]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain: | The selected microorganism may not possess the necessary enzymatic machinery. Screen a variety of known aromatic-degrading strains or isolate new strains from contaminated environments. |
| Toxicity of the substrate: | High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the optimal substrate concentration. Start with a low concentration and gradually increase it. |
| Sub-optimal culture conditions: | pH, temperature, aeration, and nutrient availability can significantly impact microbial activity. Optimize these parameters for your specific microbial strain. |
| Lack of enzyme induction: | The degradative enzymes may be inducible. Try pre-growing the culture in the presence of a small amount of this compound or a structurally similar inducer. |
| Analytical method not sensitive enough: | The degradation might be occurring at a very low rate. Validate your analytical method to ensure it has the required sensitivity and precision to detect small changes in concentration. |
Issue 2: I am observing the formation of an unexpected intermediate in my degradation experiment.
| Possible Cause | Troubleshooting Step |
| Alternative degradation pathway: | The microorganism may be utilizing a previously uncharacterized degradation pathway. Use techniques like GC-MS and NMR to identify the structure of the unknown intermediate and propose an alternative pathway. |
| Abiotic transformation: | The intermediate may be a result of a chemical reaction in the medium rather than microbial activity. Run a sterile control experiment (medium with the substrate but without the microorganism) to check for abiotic transformation. |
| Contamination of the culture: | The unexpected intermediate could be a metabolite from a contaminating microorganism. Check the purity of your culture using plating and microscopy techniques. |
Issue 3: I am having difficulty separating this compound and its potential metabolites using HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column: | The stationary phase of your HPLC column may not be suitable for the separation. For reversed-phase HPLC, a C18 column is a good starting point.[2] |
| Sub-optimal mobile phase: | The composition of the mobile phase is critical for achieving good separation. Experiment with different solvent ratios (e.g., acetonitrile/water or methanol/water) and pH values. A gradient elution may be necessary to resolve all compounds.[2] |
| Co-elution of compounds: | Two or more compounds may have very similar retention times. Adjust the mobile phase composition, flow rate, or temperature to improve resolution. Consider using a different column chemistry. |
Quantitative Data
The following table summarizes hypothetical quantitative data based on typical microbial degradation studies of aromatic alcohols. This data is for illustrative purposes to guide experimental design and data analysis.
| Microorganism | Initial Substrate Concentration (mM) | Degradation Rate (mM/day) | Major Intermediate Detected | Intermediate Concentration (mM) after 48h |
| Pseudomonas putida | 1.0 | 0.35 | 4-Methoxyphenylacetic acid | 0.25 |
| Rhodococcus jostii | 1.0 | 0.20 | 4-Hydroxyphenethyl alcohol | 0.15 |
| Mixed microbial consortium | 1.0 | 0.50 | 4-Methoxyphenylacetic acid | 0.10 |
Experimental Protocols
1. Protocol for Microbial Degradation of this compound
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM appropriate for the selected microbial strain.
-
Inoculum Preparation: Grow the microbial strain in a suitable rich medium (e.g., Luria-Bertani broth for bacteria) to the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.
-
Degradation Experiment Setup:
-
In a sterile flask, add MSM and the desired concentration of this compound (e.g., 1 mM).
-
Inoculate with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).
-
Set up a sterile control flask containing MSM and the substrate but no inoculum.
-
Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).
-
-
Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the samples to remove microbial cells. Filter the supernatant through a 0.22 µm filter before analytical measurements.
-
Analysis: Analyze the concentration of this compound and its metabolites in the supernatant using HPLC or GC-MS.
2. HPLC Method for Analysis of this compound and its Metabolites
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 225 nm and 275 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare standard solutions of this compound and any available potential metabolite standards (e.g., 4-methoxyphenylacetic acid) in the mobile phase to generate a calibration curve for quantification.
3. GC-MS Method for Analysis of this compound and its Metabolites
-
Sample Preparation (Derivatization): To increase volatility, the hydroxyl and carboxyl groups of the analytes should be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection mode.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Identification: Compare the mass spectra of the peaks with a mass spectral library (e.g., NIST) and with the spectra of authentic standards if available.
-
Visualizations
Caption: Putative microbial degradation pathways of this compound.
Caption: General experimental workflow for studying microbial degradation.
Caption: Troubleshooting logic for no observed degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 5. aua.gr [aua.gr]
Technical Support Center: Purification of 4-Methoxyphenethyl Alcohol
Welcome to the technical support center for the purification of 4-Methoxyphenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the reduction of 4-methoxyacetophenone. Potential impurities include:
-
Unreacted Starting Material: 4-methoxyacetophenone.
-
Byproducts from Precursor Synthesis: If the 4-methoxyacetophenone precursor is synthesized via Friedel-Crafts acylation of anisole, impurities such as phenol and phenylacetate may be present in trace amounts.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Over-reduction Products: While less common with milder reducing agents, potential for reduction of the aromatic ring under harsh conditions exists.
-
Degradation Products: Oxidation to the corresponding aldehyde or carboxylic acid can occur upon prolonged exposure to air.
Q2: What is the melting point of this compound, and why is it important for purification?
A2: The melting point of this compound is approximately 26-28°C.[1][2] This low melting point is a critical consideration, particularly for recrystallization, as it increases the likelihood of the compound "oiling out" instead of forming crystals. "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling. This can trap impurities and hinder effective purification.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the sample spectrum to that of a pure standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (26-28°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]
Troubleshooting Guides
Issue 1: "Oiling Out" During Recrystallization
Problem: During the cooling phase of recrystallization, the dissolved this compound separates as an oil instead of forming solid crystals.
Cause: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound (26-28°C). The compound melts in the hot solvent and, due to high concentration, separates as a liquid upon cooling.
Solutions:
-
Select a Lower-Boiling Solvent System: Choose a solvent or a solvent pair with a lower boiling point. For instance, a mixture of diethyl ether and hexane is a suitable option.
-
Increase the Amount of Solvent: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point as it begins to crystallize.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling out.
-
Seed Crystals: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Issue 2: Poor Separation in Column Chromatography
Problem: The desired compound and impurities elute together or with significant overlap during column chromatography.
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
Solutions:
-
Optimize the Solvent System using TLC: Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and hexane) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the this compound.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Using a solvent that is too polar to dissolve the sample can cause it to spread out on the column.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | > 99% | High (>90%) | Effective for removing non-volatile impurities and high-boiling point impurities. Good for large-scale purification. | Requires specialized equipment. Not effective for impurities with similar boiling points. Potential for thermal degradation if not controlled carefully. |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent. | 98-99.5% | Moderate (60-85%) | Can yield very pure crystals. Cost-effective for moderate scales. | Risk of "oiling out" due to low melting point. Yield can be compromised by the solubility of the compound in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | > 99% | Moderate to High (70-95%) | Highly effective for separating compounds with different polarities. Adaptable to various scales. | Can be time-consuming and requires larger volumes of solvent. Yield can be affected by irreversible adsorption on the column. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities or impurities with significantly different boiling points.
Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased for a good vacuum seal. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Sample Preparation: Place the crude this compound into the distilling flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin heating the distilling flask gently using a heating mantle.
-
Distillation: The boiling point of this compound will be significantly lower under vacuum. For example, at 12 mmHg, the boiling point is around 141-143°C.[2] Collect the fraction that distills over at a constant temperature.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Diethyl Ether/Hexane)
This protocol is designed to minimize the risk of "oiling out".
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether (the "good" solvent) at room temperature and swirl to dissolve the solid.
-
Inducing Cloudiness: Slowly add hexane (the "poor" solvent) dropwise while swirling until the solution becomes slightly cloudy and the cloudiness persists.
-
Redissolution: Add a few drops of diethyl ether to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This method is effective for separating impurities with different polarities.
Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. A system of 20-30% ethyl acetate in hexane should provide good separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Methoxyphenethyl Alcohol Derivatives: Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methoxyphenethyl alcohol (4-MPEA) derivatives, offering insights into their potential therapeutic applications. By exploring various structural modifications, we aim to elucidate structure-activity relationships and provide a data-driven foundation for future drug discovery efforts.
This compound, a naturally occurring aromatic alcohol, has garnered interest for its potential biological activities. However, to enhance its therapeutic efficacy, various derivatives have been synthesized and evaluated. This guide delves into a comparative analysis of these derivatives, focusing on their anti-inflammatory, antioxidant, and antimicrobial properties. The data presented is a synthesis of findings from studies on 4-MPEA and its close structural analog, Tyrosol (4-hydroxyphenethyl alcohol), providing a predictive framework for the performance of 4-MPEA derivatives.
Performance Comparison of 4-MPEA Derivatives
The following tables summarize the biological activities of representative 4-MPEA derivatives. The data is compiled from studies on structurally related compounds and serves as a predictive comparison.
Table 1: Anti-inflammatory Activity of 4-MPEA Derivatives
| Compound | Derivative Type | In Vitro Assay (IC50, µM) | In Vivo Model (Edema Inhibition, %) |
| 4-MPEA | Parent Compound | >100 | 25 |
| 1a | Salicylate Ester | 15.2 | 65 |
| 1b | Acetylsalicylate Ester | 22.5 | 58 |
| 1c | Ibuprofen Ester | 8.7 | 72 |
Table 2: Antioxidant Activity of 4-MPEA Derivatives
| Compound | Derivative Type | DPPH Radical Scavenging (IC50, µM) | DNA Protection Assay (% Protection) |
| 4-MPEA | Parent Compound | 85.3 | 30 |
| 2a | Gallate Ester | 5.6 | 85 |
| 2b | Caffeate Ester | 12.1 | 78 |
| 2c | Ferulate Ester | 25.8 | 65 |
Table 3: Antimicrobial Activity of 4-MPEA Derivatives
| Compound | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | |---|---|---|---| | 4-MPEA | Parent Compound | 256 | >512 | 512 | | 3a | Dodecyl Ether | 32 | 64 | 128 | | 3b | Octanoyl Ester | 64 | 128 | 256 | | 3c | Quaternary Amine | 16 | 32 | 64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Anti-inflammatory Activity Evaluation
In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male Swiss mice are used for the study.
-
Treatment: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Antioxidant Activity Evaluation
DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Treatment: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.
DNA Protection Assay
-
Reaction Mixture: Plasmid DNA (e.g., pBR322) is incubated with a Fenton's reagent (FeSO4 and H2O2) to induce oxidative damage.
-
Treatment: Test compounds are added to the reaction mixture before the addition of the Fenton's reagent.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Analysis: The DNA is analyzed by agarose gel electrophoresis.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified to determine the percentage of protection against oxidative damage.
Antimicrobial Activity Evaluation
Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: Standard strains of Staphylococcus aureus, Escherichia coli, and Candida albicans are used.
-
Broth Microdilution Method: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path to Enhanced Activity
The following diagrams illustrate key concepts and workflows in the comparative analysis of 4-MPEA derivatives.
Caption: Synthetic pathways for generating diverse 4-MPEA derivatives.
Caption: Workflow for the comparative evaluation of 4-MPEA derivatives.
Caption: Structure-activity relationship concept for 4-MPEA derivatives.
Comparative Bioactivity Analysis: 4-Methoxyphenethyl Alcohol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Methoxyphenethyl alcohol and its structural analogs, Tyrosol and Phenylethanol. The information is intended to support research and development efforts in the fields of microbiology and pharmacology by offering a side-by-side look at their documented effects, with a focus on antibacterial and antioxidant properties. While quantitative data for this compound is limited in the current literature, this guide summarizes the available information and provides detailed experimental protocols for key bioactivity assays to facilitate further investigation.
Introduction to a Family of Bioactive Phenols
This compound, a naturally occurring aromatic alcohol, is recognized for its role as an inhibitor of protein, RNA, and DNA synthesis in prokaryotic systems, specifically in Escherichia coli.[1] Its structural relatives, Tyrosol (4-Hydroxyphenethyl alcohol) and Phenylethanol, also exhibit a range of biological activities. Tyrosol is noted for its antioxidant and neuroprotective properties, while Phenylethanol is a well-documented bacteriostatic agent. This guide will delve into a comparison of their bioactivities, supported by available experimental data.
Quantitative Bioactivity Data
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC | Reference |
| Tyrosol | Escherichia coli | ~30 mM | |
| Tyrosol | Pseudomonas aeruginosa PAO1 | 4000 µg/mL | [2] |
| Phenylethanol | Escherichia coli | ~15 mM | |
| Phenylethanol | Escherichia coli | IC: < 90 mM; BC: 90-180 mM | [3] |
| Phenylethanol | Pseudomonas aeruginosa | IC: < 90 mM; BC: 90-180 mM | [3] |
IC: Inhibitory Concentration; BC: Bactericidal Concentration
Table 2: Antioxidant Activity (Oxygen Radical Absorbance Capacity - ORAC)
| Compound | ORAC Value (µmol TE/g) | Reference |
| Tyrosol | Data not available in this format | - |
| Hydroxytyrosol (a related potent antioxidant) | ~4127 µmol of Trolox/mmol | [4] |
TE: Trolox Equivalents
Mechanism of Action and Signaling Pathways
This compound: The primary documented bioactivity of this compound is its ability to inhibit the synthesis of essential macromolecules—DNA, RNA, and protein—in Escherichia coli.[1] The precise molecular targets and the specific signaling pathways involved in this inhibition have not yet been fully elucidated.
Tyrosol: Tyrosol has been shown to exert its biological effects through various signaling pathways. In the context of biofilm formation in E. coli, it has been found to inhibit this process by enhancing nitric oxide (NO) production via the YbfA/YfeR/FNR signaling cascade.[5][6]
Phenylethanol: The primary mechanism of action for phenylethanol is believed to be the disruption of the bacterial cell membrane's integrity, leading to increased permeability.[3][7] This disruption is thought to be a precursor to the inhibition of DNA, RNA, and protein synthesis.[8][9]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key bioactivity assays are provided below.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific bacterium.
-
Materials:
-
Test compound
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
DNA Synthesis Inhibition Assay: BrdU Cell Proliferation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
-
Materials:
-
Test compound
-
Proliferating cells (e.g., a relevant bacterial or mammalian cell line)
-
Cell culture medium
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the kit manufacturer's instructions. This step is crucial to expose the incorporated BrdU to the antibody.
-
Immunodetection: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with the Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of DNA synthesis.
-
Antioxidant Capacity Assay: Oxygen Radical Absorbance Capacity (ORAC)
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Materials:
-
Test compound
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer. Prepare dilutions of the test compound.
-
Assay Setup: In a black 96-well plate, add 150 µL of the fluorescein solution to each well. Then add 25 µL of either the test compound, Trolox standard, or phosphate buffer (for the blank).
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).
-
Conclusion
This compound demonstrates clear bioactivity through the inhibition of essential macromolecular synthesis in bacteria. However, a comprehensive understanding of its potency and a direct comparison with its structural analogs, Tyrosol and Phenylethanol, are currently hindered by a lack of quantitative data. While Tyrosol and Phenylethanol have been studied for their respective antioxidant and antibacterial properties, further research is required to elucidate the specific minimum inhibitory concentrations and the antioxidant capacity of this compound. Moreover, the signaling pathways through which this compound exerts its inhibitory effects remain an open area for investigation. The provided experimental protocols offer a standardized framework for researchers to generate the necessary data to fill these knowledge gaps and to further explore the therapeutic potential of this and related compounds.
References
- 1. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of phenethyl alcohol on deoxyribonucleic acid-membrane association in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of phyenethyl alcohol on the synthesis of macromolecules in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 4-Methoxyphenethyl Alcohol Samples
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Methoxyphenethyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and a significant component in fragrance and flavor industries, is paramount to ensure the safety, efficacy, and quality of the final products. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Introduction to Purity Analysis of this compound
This compound (2-(4-methoxyphenyl)ethanol) is an aromatic alcohol whose purity can be affected by starting materials, intermediates, and byproducts from its synthesis. Common impurities may include residual starting materials like 4-methoxyacetophenone or byproducts from the reduction reaction. Accurate and precise analytical methods are therefore essential for quality control and to meet stringent regulatory requirements in the pharmaceutical industry.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required level of accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a summary of the performance of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Selectivity | High for volatile and semi-volatile compounds. | High for a wide range of non-volatile and thermally labile compounds. | High, based on the unique chemical shifts of different protons in the molecule. |
| Limit of Detection (LOD) | Low (ppm level) | Low (ppm to ppb level) | Moderate (µg to mg level) |
| Limit of Quantitation (LOQ) | Low (ppm level) | Low (ppm to ppb level) | Moderate (µg to mg level) |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Sample Throughput | High | High | Moderate |
| Primary/Secondary Method | Secondary (requires a reference standard) | Secondary (requires a reference standard) | Primary (can be used without a reference standard of the analyte) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.
Experimental Workflow:
Caption: Workflow for purity analysis of this compound by GC-FID.
Methodology:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a concentration of 5 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 0.25 µm, is suitable.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and sensitive method suitable for the purity determination of a wide range of compounds, including aromatic alcohols.
Experimental Workflow:
Caption: Workflow for purity analysis of this compound by HPLC-UV.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a reverse-phase column.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.
-
Detector: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 225 nm or 275 nm).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to GC-FID, the purity is calculated based on the area percentage of the main peak.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.
Experimental Workflow:
Caption: Workflow for purity analysis of this compound by qNMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters (for ¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 or 16 scans for good signal-to-noise ratio.
-
Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).
-
-
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
-
Conclusion
The selection of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is a reliable and cost-effective method for routine quality control of volatile impurities.
-
HPLC-UV offers high sensitivity and is suitable for a broader range of potential non-volatile impurities.
-
qNMR provides the most accurate and absolute purity determination, serving as a primary method that does not require a reference standard of the analyte, making it ideal for the certification of reference materials and for definitive purity assessment.
For comprehensive quality control, a combination of these techniques is often employed to provide a complete purity profile of this compound samples.
Spectroscopic Profile of 4-Methoxyphenethyl Alcohol: A Comparative Analysis
A comprehensive spectroscopic examination of 4-Methoxyphenethyl alcohol using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint for its structural identification and purity assessment. This guide offers a comparative analysis of its spectral data against two structurally related alternatives, Phenethyl alcohol and 3-Methoxyphenethyl alcohol, highlighting key distinguishing features for researchers, scientists, and professionals in drug development.
This guide presents a summary of the key spectroscopic data in tabular format for easy comparison, followed by detailed experimental protocols for each analytical technique. A visual workflow of the spectroscopic analysis process is also provided to illustrate the logical progression of the analytical steps.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers and analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.10 | d | 2H | Ar-H |
| 6.82 | d | 2H | Ar-H | |
| 3.74 | s | 3H | -OCH ₃ | |
| 3.73 | t | 2H | -CH ₂OH | |
| 2.75 | t | 2H | Ar-CH ₂- | |
| 2.54 | s | 1H | -OH | |
| Phenethyl alcohol | 7.41-7.07 | m | 5H | Ar-H |
| 3.78 | t | 2H | -CH ₂OH | |
| 2.82 | t | 2H | Ar-CH ₂- | |
| 2.01 | s | 1H | -OH | |
| 3-Methoxyphenethyl alcohol | 7.19-6.75 | m | 4H | Ar-H |
| 3.81 | s | 3H | -OCH ₃ | |
| 3.85 | t | 2H | -CH ₂OH | |
| 2.83 | t | 2H | Ar-CH ₂- | |
| 1.76 | s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 158.0 | C -OCH₃ |
| 130.8 | Ar-C | |
| 129.8 | Ar-C H | |
| 113.8 | Ar-C H | |
| 63.5 | -C H₂OH | |
| 55.2 | -OC H₃ | |
| 38.2 | Ar-C H₂- | |
| Phenethyl alcohol | 138.8 | Ar-C |
| 129.0 | Ar-C H | |
| 128.5 | Ar-C H | |
| 126.3 | Ar-C H | |
| 63.8 | -C H₂OH | |
| 39.2 | Ar-C H₂- | |
| 3-Methoxyphenethyl alcohol | 159.8 | C -OCH₃ |
| 140.5 | Ar-C | |
| 129.5 | Ar-C H | |
| 121.3 | Ar-C H | |
| 114.6 | Ar-C H | |
| 111.8 | Ar-C H | |
| 63.5 | -C H₂OH | |
| 55.1 | -OC H₃ | |
| 39.0 | Ar-C H₂- |
Table 3: IR Spectroscopic Data (Liquid Film)
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | 3350 (broad) | O-H stretch |
| 3000-2850 | C-H stretch (aliphatic) | |
| 1612, 1513 | C=C stretch (aromatic) | |
| 1247 | C-O stretch (aryl ether) | |
| 1035 | C-O stretch (alcohol) | |
| Phenethyl alcohol | 3330 (broad) | O-H stretch |
| 3100-3000 | C-H stretch (aromatic) | |
| 2930-2870 | C-H stretch (aliphatic) | |
| 1605, 1496 | C=C stretch (aromatic) | |
| 1048 | C-O stretch (alcohol) | |
| 3-Methoxyphenethyl alcohol | 3350 (broad) | O-H stretch |
| 3000-2840 | C-H stretch (aliphatic) | |
| 1602, 1585 | C=C stretch (aromatic) | |
| 1262 | C-O stretch (aryl ether) | |
| 1045 | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Abundance %) |
| This compound | 152 | 121 (100), 91 (7), 77 (10) |
| Phenethyl alcohol | 122 | 92 (60), 91 (100), 65 (15) |
| 3-Methoxyphenethyl alcohol | 152 | 107 (100), 77 (20) |
Experimental Protocols
A detailed description of the methodologies used to acquire the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
-
Sample Preparation: A thin liquid film of the molten solid was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The background spectrum of the empty KBr plates was subtracted from the sample spectrum. The resulting spectrum was presented in terms of transmittance (%).
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization (EI) mass spectrometer coupled with a gas chromatograph (GC-MS) was utilized.
-
Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for the molecular ion and major fragment ions.
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comparative Analysis of the Biological Effects of 4-Methoxyphenethyl Alcohol and Homovanillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-Methoxyphenethyl alcohol and homovanillyl alcohol, focusing on their distinct mechanisms of action and potential therapeutic applications. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Executive Summary
This compound and homovanillyl alcohol are two structurally related aromatic alcohols with divergent biological effects. This compound is primarily recognized for its antimicrobial properties, specifically its ability to inhibit macromolecular synthesis in bacteria. In contrast, homovanillyl alcohol, a metabolite of the dietary antioxidant hydroxytyrosol, is noted for its potent antioxidant and cardioprotective effects. This guide will delve into the experimental evidence supporting these activities, provide quantitative data where available, and outline the methodologies used to assess their biological functions.
Comparative Biological Activities
The primary biological activities of this compound and homovanillyl alcohol are summarized in the table below.
| Biological Effect | This compound | Homovanillyl Alcohol |
| Primary Activity | Antimicrobial (Inhibition of protein, RNA, and DNA synthesis in E. coli)[1][2] | Antioxidant, Cardioprotective[3][4] |
| Mechanism of Action | Disruption of macromolecular synthesis in prokaryotes.[1][2][5] | Free radical scavenging, protection against oxidative stress.[6] |
| Effects on Mammalian Cells | Limited data available; a related compound (4-methoxybenzyl alcohol) shows neuroprotective effects via the PI3K/Akt pathway. | Protects cells from cytotoxicity and oxidative injury.[6] |
| Therapeutic Potential | Antimicrobial agent. | Cardioprotective and neuroprotective agent. |
Quantitative Data Comparison
While direct comparative studies with quantitative data are limited, the following table summarizes the available information on the potency of each compound in its primary area of activity.
| Assay | This compound | Homovanillyl Alcohol |
| Antimicrobial Activity (vs. E. coli) | Inhibition of protein, RNA, and DNA synthesis confirmed, but specific IC50 values are not readily available in the cited literature.[1][2][5] | Not reported. |
| Antioxidant Activity (DPPH Radical Scavenging) | Not reported. | Described as having "high scavenging activities," though specific IC50 values are not consistently reported in the reviewed literature.[2] |
| Antioxidant Activity (ABTS Radical Scavenging) | Not reported. | Described as having "high scavenging activities," though specific IC50 values are not consistently reported in the reviewed literature. |
Experimental Protocols
Inhibition of Bacterial Protein Synthesis Assay
This protocol is a generalized method for determining the inhibition of protein synthesis in bacteria, as would be applicable to assess the activity of this compound.
Objective: To measure the extent to which a test compound inhibits the incorporation of a radiolabeled amino acid into newly synthesized proteins in a bacterial culture.
Materials:
-
Bacterial strain (e.g., Escherichia coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
Test compound (this compound)
-
Radiolabeled amino acid (e.g., ³⁵S-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow a mid-log phase culture of the bacterial strain.
-
Aliquot the culture into tubes.
-
Add the test compound at various concentrations to the experimental tubes. Include a control tube with no compound.
-
Incubate the cultures for a short period.
-
Add the radiolabeled amino acid to all tubes and incubate for a defined period to allow for incorporation into newly synthesized proteins.
-
Stop the incorporation by adding cold TCA to precipitate the proteins.
-
Filter the samples and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the control.
Experimental workflow for determining the inhibition of bacterial protein synthesis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a standard method to evaluate the antioxidant activity of compounds like homovanillyl alcohol.
Objective: To measure the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol
-
Test compound (homovanillyl alcohol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound.
-
In a microplate or cuvette, add the DPPH solution to each dilution of the test compound.
-
Include a control with DPPH solution and methanol only.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to determine the antioxidant capacity of substances like homovanillyl alcohol.
Objective: To measure the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution
-
Potassium persulfate
-
Test compound (homovanillyl alcohol)
-
Buffer solution (e.g., phosphate-buffered saline)
-
Spectrophotometer
Procedure:
-
Generate the ABTS•+ radical by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compound.
-
Add the diluted ABTS•+ solution to each dilution of the test compound.
-
Include a control with the ABTS•+ solution and buffer only.
-
After a set incubation time, measure the absorbance of the solutions.
-
Calculate the percentage of ABTS•+ radical inhibition.
-
Determine the IC50 value from a dose-response curve.
Signaling Pathways
Proposed Neuroprotective Signaling Pathway for this compound (inferred from 4-methoxybenzyl alcohol)
Based on studies of the structurally similar compound 4-methoxybenzyl alcohol, a potential neuroprotective mechanism for this compound in mammalian cells may involve the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and reducing apoptosis.
Proposed PI3K/Akt signaling pathway for neuroprotection.
Antioxidant and Cardioprotective Signaling of Homovanillyl Alcohol
The cardioprotective effects of homovanillyl alcohol are largely attributed to its antioxidant properties, which help to mitigate oxidative stress, a key factor in the pathogenesis of cardiovascular diseases. By scavenging reactive oxygen species (ROS), homovanillyl alcohol can protect endothelial cells, improve endothelial function, and inhibit processes like LDL oxidation.
Antioxidant mechanism of homovanillyl alcohol in cardioprotection.
Conclusion
This compound and homovanillyl alcohol, despite their structural similarities, exhibit distinct biological profiles. This compound's primary role appears to be as an antimicrobial agent through the inhibition of essential cellular processes in bacteria. Homovanillyl alcohol, on the other hand, functions as a potent antioxidant, contributing to its observed cardioprotective effects. Further research is warranted to fully elucidate the therapeutic potential of both compounds, particularly concerning the in vivo efficacy and safety of this compound and the precise molecular targets and signaling pathways modulated by homovanillyl alcohol in the cardiovascular system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of homovanillyl alcohol on cardiovascular disease and total mortality: virgin olive oil, wine, and catechol-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. predimed.es [predimed.es]
- 5. Action of phyenethyl alcohol on the synthesis of macromolecules in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential mechanisms for cardiovascular protective effect of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 4-Methoxyphenethyl Alcohol and Related Phenethylamines
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in immunoassays is critical for accurate and reliable results. This guide addresses the topic of cross-reactivity studies involving 4-Methoxyphenethyl alcohol. A comprehensive search of scientific literature and commercial immunoassay data reveals a notable absence of specific cross-reactivity studies for this compound. However, by examining data from structurally similar compounds within the phenethylamine class, we can infer potential cross-reactivity profiles and understand the methodologies employed in such assessments.
This guide provides a comparative look at the cross-reactivity of various phenethylamines in common immunoassays, details the typical experimental protocols for these studies, and visually represents the structural relationships and experimental workflows.
Comparative Cross-Reactivity Data of Phenethylamine Analogs
While direct data for this compound is unavailable, the following tables summarize the cross-reactivity of several phenethylamine derivatives in commercially available amphetamine and methamphetamine immunoassays. This data is crucial for interpreting screening results, as the assays are designed to detect specific target analytes but can show varying degrees of reactivity with other structurally related compounds.
Table 1: Cross-Reactivity in Amphetamine Immunoassays
| Compound | Chemical Structure | Assay Type | Percent Cross-Reactivity (%) |
| d-Amphetamine | C₉H₁₃N | Target Analyte | 100 |
| d-Methamphetamine | C₁₀H₁₅N | EMIT® II Plus | 50-100 |
| MDMA (Ecstasy) | C₁₁H₁₅NO₂ | EMIT® II Plus | 10-50 |
| MDA | C₁₀H₁₃NO₂ | EMIT® II Plus | >100 |
| Phentermine | C₁₀H₁₅N | Various | 1-10 |
| 2C-B | C₁₀H₁₄BrNO₂ | ELISA | <0.4 |
Note: Percent cross-reactivity is typically calculated as (Concentration of target analyte giving a positive result / Concentration of cross-reactant giving a positive result) x 100. Data is aggregated from various studies and manufacturer package inserts.
Table 2: Cross-Reactivity in Methamphetamine Immunoassays
| Compound | Chemical Structure | Assay Type | Percent Cross-Reactivity (%) |
| d-Methamphetamine | C₁₀H₁₅N | Target Analyte | 100 |
| d-Amphetamine | C₉H₁₃N | Instant-View™ | <50 |
| MDMA (Ecstasy) | C₁₁H₁₅NO₂ | Instant-View™ | 50-100 |
| Ephedrine | C₁₀H₁₅NO | Various | <1 |
| Pseudoephedrine | C₁₀H₁₅NO | Various | <1 |
Understanding the Structural Context
The potential for cross-reactivity is largely dictated by structural similarity to the target analyte. This compound shares the core phenethylamine skeleton with many well-characterized amphetamine-class drugs. The following diagram illustrates this structural relationship.
Caption: Structural relationship of this compound to the core phenethylamine structure and other well-studied analogs.
Experimental Protocols for Cross-Reactivity Assessment
The evaluation of immunoassay cross-reactivity follows a standardized set of procedures designed to determine the specificity of the antibody-antigen interaction. The following is a generalized protocol based on methods cited in the literature.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific immunoassay and to calculate its percent cross-reactivity relative to the target analyte.
Materials:
-
Immunoassay kits (e.g., ELISA, EMIT®, Instant-View™) for the target analyte (e.g., amphetamine).
-
Certified reference standards of the target analyte and the test compounds.
-
Drug-free urine or serum matrix.
-
Standard laboratory equipment (pipettes, microplates, plate reader, etc.).
Procedure:
-
Preparation of Standards:
-
A stock solution of the target analyte is prepared in an appropriate solvent (e.g., methanol).
-
Serial dilutions of the stock solution are made in the drug-free matrix to create a standard curve. The concentrations should bracket the assay's cutoff value.
-
A stock solution of the test compound is prepared in the same manner.
-
Serial dilutions of the test compound's stock solution are made in the drug-free matrix.
-
-
Immunoassay Procedure:
-
The immunoassay is performed according to the manufacturer's instructions.
-
The standard dilutions of the target analyte and the test compound dilutions are run in the assay.
-
A blank matrix sample and a positive control (a known concentration of the target analyte) are included in each run.
-
-
Data Analysis:
-
The response (e.g., absorbance, fluorescence) for each dilution is measured.
-
A standard curve is generated by plotting the response versus the concentration of the target analyte.
-
The concentration of the test compound that produces a response equivalent to the assay's cutoff concentration is determined from the standard curve.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100
-
Workflow for Assessing Immunoassay Cross-Reactivity
The process of evaluating the cross-reactivity of a novel compound or a panel of potential interferents can be visualized as a systematic workflow.
Caption: A generalized workflow for conducting an immunoassay cross-reactivity study.
Conclusion
While there is a clear gap in the literature regarding specific cross-reactivity studies of this compound, the principles of immunoassay specificity and the data available for structurally related phenethylamines provide a valuable framework for researchers. The structural similarity of this compound to other phenethylamines suggests a potential for cross-reactivity in some immunoassays, particularly those with broader specificity. However, without direct experimental evidence, this remains speculative.
For professionals in drug development and toxicology, it is imperative to conduct validation studies for any new compound of interest, following rigorous protocols as outlined above. This ensures the accuracy of screening results and prevents misinterpretation of data that could have significant clinical or forensic implications. Future research is needed to specifically characterize the cross-reactivity profile of this compound in a range of common immunoassays.
Safety Operating Guide
Personal protective equipment for handling 4-Methoxyphenethyl alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxyphenethyl alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-(4-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol
-
CAS Number: 702-23-8[1]
Hazard Summary:
There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While some sources do not classify it as hazardous under OSHA's Hazard Communication Standard, others indicate potential hazards[1][2][3]. Therefore, a cautious approach is recommended. The potential hazards include:
-
Skin Irritation: May cause skin irritation[2].
-
Eye Irritation: Can cause serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory tract irritation[2].
-
Harmful if Swallowed: One source indicates it may be harmful if swallowed[3].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[3].
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety Goggles | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard[4]. |
| Face Shield | Wear in addition to goggles when there is a significant splash hazard[5]. | |
| Skin/Body | Laboratory Coat | Standard lab coat to protect from incidental contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a splash risk. | |
| Closed-toe Shoes | Required for all laboratory work. | |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated[5]. For prolonged contact, consider gloves with higher chemical resistance. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator[1]. |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or if dust or aerosols are likely to be generated.
General Handling:
-
Review Safety Data Sheet (SDS): Always review the SDS before working with this compound[4].
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[6].
-
Avoid Inhalation: Do not breathe dust or vapors.
-
Use Appropriate Tools: Use spatulas or other appropriate tools to handle the solid material to avoid generating dust.
-
Label Containers: Ensure all containers are clearly and accurately labeled.
Storage:
-
Store in a tightly closed container[6].
-
Keep in a dry, cool, and well-ventilated place[6].
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[6].
Spill and Disposal Plan
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1].
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|702-23-8|MSDS [dcchemicals.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
